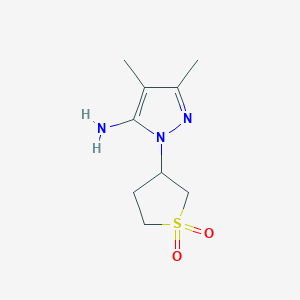
3-Methyl-6-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinolin-6-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. 3-Methylquinolin-6-ol, specifically, is characterized by a methyl group at the third position and a hydroxyl group at the sixth position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with isonicotinohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-methylquinolin-6-ol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-Methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Derivatives of 3-methylquinolin-6-ol are investigated for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylquinolin-6-ol involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, leading to antimicrobial effects . The hydroxyl group allows for hydrogen bonding with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
6-Methylquinoline: Lacks the hydroxyl group, leading to different chemical reactivity.
3-Hydroxyquinoline: Lacks the methyl group, affecting its biological activity.
Uniqueness
3-Methylquinolin-6-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methylquinolin-6-ol |
InChI |
InChI=1S/C10H9NO/c1-7-4-8-5-9(12)2-3-10(8)11-6-7/h2-6,12H,1H3 |
InChI Key |
MEWQFVUDMDGJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


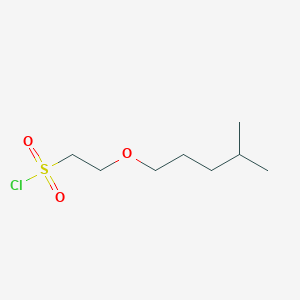
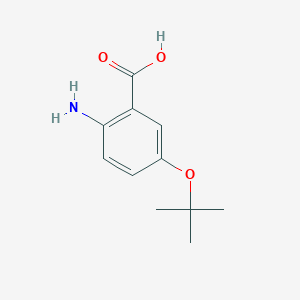
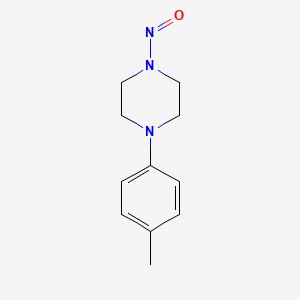
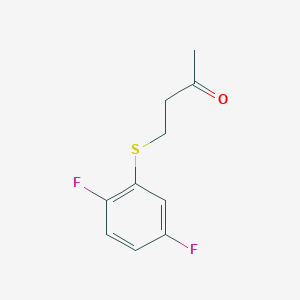
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
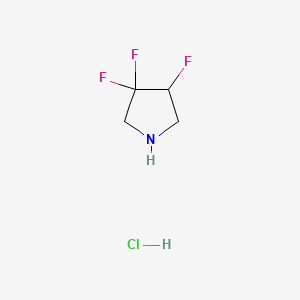
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
